Superior COX-2 Inhibitory Potency of Aurasperone C Relative to Aurasperone F and Asperpyrone A
Aurasperone C exhibits an IC50 of 4.2 μM against COX-2, which is 2.6-fold more potent than aurasperone F (IC50 = 11.1 μM) and 1.5-fold more potent than asperpyrone A (IC50 = 6.4 μM) when evaluated in the same COX-2 inhibition assay system [1]. All tested BNPs displayed weak cytotoxicity (IC50 > 30 μM) against 10 human tumor cell lines, indicating that the observed COX-2 inhibition is not confounded by general cytotoxicity [1].
| Evidence Dimension | COX-2 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 4.2 μM |
| Comparator Or Baseline | Aurasperone F (11.1 μM); Asperpyrone A (6.4 μM) |
| Quantified Difference | 2.6-fold more potent vs. aurasperone F; 1.5-fold more potent vs. asperpyrone A |
| Conditions | COX-2 inhibitory activity assay; BNPs isolated from marine-derived Aspergillus niger SCSIO Jcsw6F30 |
Why This Matters
This quantitative potency differential directly informs candidate prioritization for anti-inflammatory lead discovery, where COX-2 selectivity and potency are critical selection criteria.
- [1] Fang W, Lin X, Wang J, Liu Y, Tao H, Zhou X. Asperpyrone-Type Bis-Naphtho-γ-Pyrones with COX-2-Inhibitory Activities from Marine-Derived Fungus Aspergillus niger. Molecules. 2016;21(7):941. View Source
